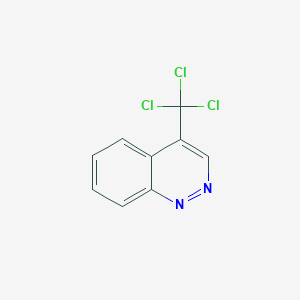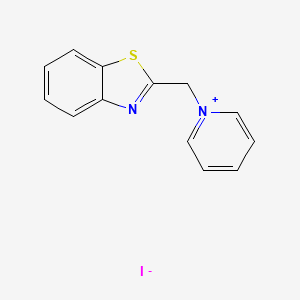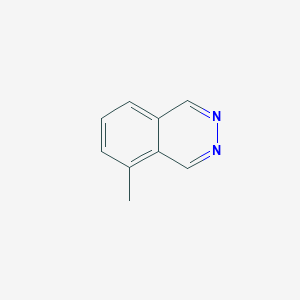
5-Methylphthalazine
Vue d'ensemble
Description
5-Methylphthalazine is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of phthalazine, a bicyclic heteroaromatic compound, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antifungal Activity
5-Methylphthalazine derivatives exhibit significant antifungal activities. Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives, finding that a specific compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, showed remarkable antifungal activity against strains of dermatophytes and Cryptococcus neoformans, as well as some clinical isolates (Derita et al., 2013).
Antimicrobial and Antioxidant Properties
Phthalazine-based 1,2,3-triazole derivatives have been synthesized and evaluated for antimicrobial, antifungal, and antioxidant activities. Shyma et al. (2016) found that some of these compounds showed good antibacterial and antifungal activity, comparable to standard drugs, and significant antioxidant properties (Shyma et al., 2016).
Herbicidal Activities
Li et al. (2006) designed 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives as acetohydroxyacid synthase inhibitors. These compounds exhibited herbicidal activities, showing typical injury symptoms of AHAS-inhibiting herbicides and broad-spectrum high herbicidal activities in postemergence treatments against various weeds (Li et al., 2006).
Application in Medicine
5-Methylphthalazine compounds have found applications in clinical medicine. Bedair et al. (1987) synthesized phthalazonyl derivatives with significant antimicrobial activities. These compounds have shown promise in various medicinal applications due to their antipyretic, analgesic, tuberculostatic activity, and potential as local anesthetics (Bedair et al., 1987).
Chemical Synthesis and Structural Studies
The chemical synthesis of 5-Methylphthalazine derivatives leads to a variety of compounds with potential scientific applications. Wake et al. (1974) investigated the photochemical behavior of phthalazine in acidified alcohols, contributing to the understanding of its chemical properties (Wake et al., 1974).
Orientations Futures
Propriétés
IUPAC Name |
5-methylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-11-6-9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXJDYHETYSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN=CC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylphthalazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




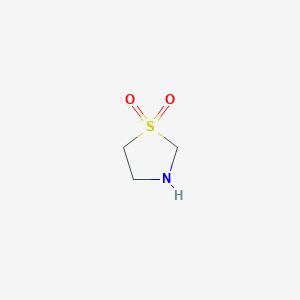
![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)
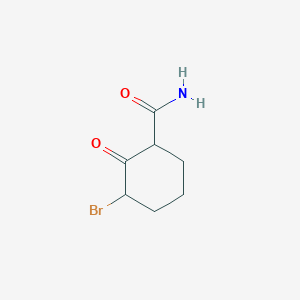
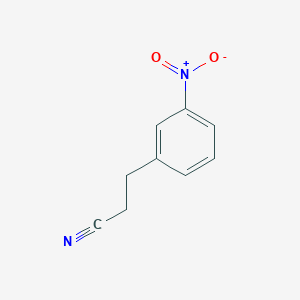
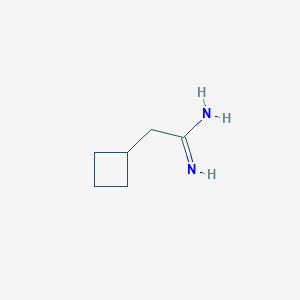
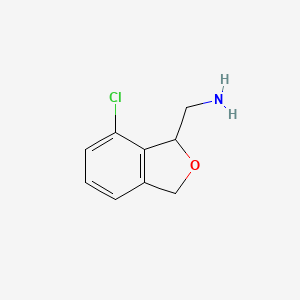



![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)
